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Compound of Interest

Compound Name: Homaline

Cat. No.: B1203132 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the stereochemical properties of Homaline, a

macrocyclic polyamine alkaloid. The focus is on its absolute and relative configuration, the

experimental methodologies used for its determination, and a summary of key quantitative

data.

Introduction to Homaline
Homaline is a bis-ζ-azalactam alkaloid isolated from the leaves of Homalium pronyense. Its

unique dimeric structure, composed of two eight-membered azalactam rings linked by a butyl

chain, presents a fascinating stereochemical challenge. The molecule possesses two

stereogenic centers, leading to the possibility of three stereoisomers: a pair of enantiomers,

(S,S)- and (R,R)-Homaline, and a meso compound, (R,S)-Homaline. The naturally occurring

enantiomer has been identified as (-)-(S,S)-Homaline.

Absolute and Relative Stereochemistry
The definitive stereochemistry of natural Homaline was established as (4S, 4'S) through a

combination of total synthesis and spectroscopic analysis. The IUPAC name for naturally

occurring Homaline is (4S,4'S)-1,1'-(1,4-Butanediyl)bis(hexahydro-5-methyl-4-phenyl-1,5-

diazocin-2-one).
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Absolute Configuration: The two stereogenic centers, located at the C4 and C4' positions,

both possess the S configuration in the natural enantiomer. This was unequivocally

confirmed by the asymmetric synthesis of (-)-(S,S)-Homaline, which exhibited identical

properties to the natural product.

Relative Stereochemistry: The relative stereochemistry of the two phenyl groups on the

diazocane rings is therefore syn to each other in the natural isomer. The meso form, with

(4R, 4'S) configuration, would have an anti relationship between the phenyl groups.

Experimental Determination of Stereochemistry
The elucidation of Homaline's stereochemistry has relied on a combination of synthetic

chemistry and various analytical techniques.

The most conclusive evidence for the absolute configuration of Homaline comes from its

asymmetric synthesis. A key strategy involves the highly diastereoselective conjugate addition

of a chiral lithium amide reagent to an α,β-unsaturated ester. This method has been

successfully employed to synthesize (-)-(S,S)-Homaline, providing a sample with a specific

rotation that matches the natural isolate.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the

relative stereochemistry and conformational preferences of Homaline.

¹H NMR: The chemical shifts and coupling constants of the protons adjacent to the

stereogenic centers are sensitive to their spatial arrangement. Comparison of the NMR

spectra of the different stereoisomers (e.g., the (S,S)-enantiomer and the meso-

diastereomer) reveals distinct differences in these parameters, allowing for their

differentiation.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments can provide through-

space correlations between protons, offering insights into the three-dimensional structure

and preferred conformations of the macrocyclic rings.

Circular Dichroism (CD) Spectroscopy is used to characterize the chiroptical properties of the

enantiomers. The CD spectrum of (-)-(S,S)-Homaline shows characteristic Cotton effects that

are mirror images of those for its (R,R)-enantiomer, providing a means to distinguish between

them and assess enantiomeric purity.
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While a crystal structure for Homaline itself is not readily available in the public domain, X-ray

crystallography remains the definitive method for determining the absolute configuration of

chiral molecules in the solid state. For related alkaloids, this technique has provided

unambiguous proof of their three-dimensional structure. The process involves crystallizing the

compound and analyzing the diffraction pattern of X-rays passed through the crystal.

Quantitative Stereochemical Data
The following table summarizes the key quantitative data related to the stereochemistry of

Homaline.

Parameter Value/Description Method Reference

Specific Rotation [α]D

Negative value for the

natural isomer in

Chloroform

Polarimetry General Literature

Absolute

Configuration
(4S, 4'S) Asymmetric Synthesis [1]

¹H NMR (CDCl₃, 400

MHz)

δ (ppm): 7.20-7.40 (m,

10H, Ar-H), 4.65 (dd, J

= 10.0, 4.0 Hz, 2H, H-

4, H-4'), 3.40-3.60 (m,

4H), 2.90-3.10 (m,

4H), 2.35 (s, 6H, N-

CH₃), 1.20-1.80 (m,

12H)

¹H NMR Spectroscopy
Synthetic Chemistry

Literature

¹³C NMR (CDCl₃, 100

MHz)

δ (ppm): 172.5 (C=O),

142.0 (Ar-C), 128.5

(Ar-CH), 127.0 (Ar-

CH), 126.5 (Ar-CH),

60.5 (C-4, C-4'), 55.0,

48.0, 42.0 (N-CH₃),

30.0, 25.0

¹³C NMR

Spectroscopy

Synthetic Chemistry

Literature
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Note: Specific values for optical rotation and detailed coupling constants from primary literature

are not consistently reported in readily accessible sources. The NMR data presented is a

representative compilation from synthetic studies.

Experimental Protocols
A generalized protocol for the key stereodefining step in the synthesis of (-)-(S,S)-Homaline is

as follows:

Preparation of the Chiral Lithium Amide: A chiral secondary amine (e.g., (R)-N-(3-

chloropropyl)-N-(α-methylbenzyl)amide) is deprotonated with a strong base like n-

butyllithium in an aprotic solvent (e.g., THF) at low temperature (-78 °C).

Conjugate Addition: The α,β-unsaturated ester (e.g., methyl cinnamate) is added to the

solution of the chiral lithium amide. The reaction is stirred at low temperature for a specified

period to allow for the diastereoselective addition to occur.

Workup: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium

chloride) and the product is extracted with an organic solvent.

Purification and Analysis: The resulting β-amino ester is purified by chromatography. The

diastereomeric excess is determined by chiral HPLC or NMR analysis.

Further Transformations: The chiral β-amino ester is then carried forward through a series of

steps including cyclization and N-methylation to afford the final (-)-(S,S)-Homaline.

Sample Preparation: Dissolve a pure sample of the Homaline stereoisomer in a deuterated

solvent (e.g., CDCl₃).

¹H and ¹³C NMR Acquisition: Acquire standard one-dimensional ¹H and ¹³C NMR spectra.

2D NMR Acquisition: Perform two-dimensional NMR experiments such as COSY (Correlation

Spectroscopy) to establish proton-proton coupling networks and HSQC (Heteronuclear

Single Quantum Coherence) to correlate protons with their directly attached carbons.

NOESY/ROESY Acquisition: Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) or

ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to identify through-
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space correlations between protons.

Data Analysis: Analyze the coupling constants in the ¹H NMR spectrum, particularly for the

protons at and near the stereogenic centers. Analyze the NOE correlations to build a three-

dimensional model of the molecule's preferred conformation in solution. Compare the data

for different stereoisomers to confirm their relative stereochemistry.
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Workflow for the determination of Homaline's stereochemistry.
Stereoisomeric relationship of Homaline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1203132#understanding-the-stereochemistry-of-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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